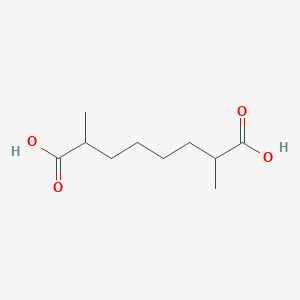

2,7-Dimethyloctanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

1188-08-5 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2,7-dimethyloctanedioic acid |

InChI |

InChI=1S/C10H18O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

TYKNYXDGHLPJHT-UHFFFAOYSA-N |

SMILES |

CC(CCCCC(C)C(=O)O)C(=O)O |

Canonical SMILES |

CC(CCCCC(C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyloctanedioic Acids and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing specific stereoisomers of chiral molecules, which is often essential for their biological activity. gd3services.com This involves methods that favor the formation of one particular enantiomer or diastereomer. gd3services.comuwindsor.ca

A significant approach for the asymmetric synthesis of bis(α-methylamino acid)s, such as the diamino precursor to 2,7-dimethyloctanedioic acid, involves the use of chiral auxiliaries. njtech.edu.cnwikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org

One documented method employs an alanine-Ni(II) complex with 2-[N′-(N-benzylprolyl)-amino]benzophenone (BPB), denoted as BPB-Ni(II)-Ala, as the chiral auxiliary. njtech.edu.cnsioc-journal.cn This complex reacts with α,ω-dibromoalkanes to produce bis(α-methylamino acid) dimerization complexes. Specifically, the reaction with 1,4-dibromobutane (B41627) leads to the formation of a dimerized complex intermediate, which upon hydrolysis, yields 2,7-diamino-2,7-dimethyloctanedioic acid. njtech.edu.cnsioc-journal.cn While mono-alkylation is the main reaction pathway, the desired dimerization complex is formed in a notable yield. njtech.edu.cn The chiral auxiliary itself can be recovered with high efficiency, making the process more sustainable. njtech.edu.cn

| Reactant 1 | Reactant 2 | Chiral Auxiliary | Intermediate Product | Intermediate Yield | Final Product |

|---|---|---|---|---|---|

| BPB-Ni(II)-Ala Complex | 1,4-dibromobutane | BPB | Bis(α-methylamino acid) dimerization complex | 38% njtech.edu.cnsioc-journal.cn | 2,7-diamino-2,7-dimethyloctanedioic acid njtech.edu.cnsioc-journal.cn |

The creation of branched carboxylic acid derivatives with defined stereochemistry is a cornerstone of modern organic synthesis. The aldol (B89426) reaction, for instance, is a powerful method for producing chiral compounds, where metal dienolates react with carbonyl electrophiles to yield either linear or, more relevantly, branched products. thieme.de Recently, a Zn(II)-catalyzed hydrative aldol reaction has been developed to generate stable O-bound Zn(II)-dienolates that react with aldehydes to afford branched aldol products with high stereoselectivity. thieme.de

Another established strategy involves the use of chiral auxiliaries like pseudoephedrine. wikipedia.org When pseudoephedrine is converted into an amide with a carboxylic acid, the α-proton can be selectively removed by a non-nucleophilic base to form an enolate. This enolate can then undergo alkylation, where the stereochemistry of the incoming alkyl group is directed by the chiral auxiliary, leading to the formation of a specific diastereomer. Subsequent cleavage of the amide bond removes the auxiliary, yielding the enantiomerically enriched branched carboxylic acid. wikipedia.org

General Synthetic Procedures for Dicarboxylic Acid Diesters (relevant to this compound synthesis)

Dicarboxylic acid diesters are common precursors and derivatives in the synthesis of more complex molecules. google.com General methods for their synthesis are well-established.

One industrial approach is the oxidative carbonylation of unsaturated compounds like conjugated dienes. For example, 1,3-butadiene (B125203) can be converted into hexenedioic acid esters through a reaction with carbon monoxide, oxygen, and an alkanol in the presence of a heterogeneous palladium catalyst. google.com This process can produce dimethyl hex-3-ene-1,6-dioate, a valuable precursor for adipic acid. google.com

A different, highly efficient laboratory-scale method involves the reaction of carboxylic acids with dialkyl dicarbonates, catalyzed by weak Lewis acids such as magnesium chloride. organic-chemistry.org The reaction mechanism proceeds through the formation of a carboxylic anhydride, which then undergoes nucleophilic attack by an alcohol to yield the desired ester. This method is noted for its high chemoselectivity and use of environmentally benign reagents. organic-chemistry.org

Derivatization and Functionalization Strategies in Dicarboxylic Acid Synthesis

The functionalization of dicarboxylic acids is essential for their analysis and for their use as building blocks in further syntheses. A fundamental derivatization is the conversion to esters. google.com This can be achieved through conventional esterification by reacting the dicarboxylic acid with an alcohol under acidic conditions. google.com Alternatively, the dicarboxylic acid can first be converted to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. google.com

For analytical purposes, especially in trace analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve sensitivity and chromatographic performance. longdom.orgnih.gov Dicarboxylic acids are often derivatized to reduce their polarity and improve their interaction with the stationary phase of the chromatography column. longdom.org

| Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|

| DmPABr (4-(N,N-dimethylaminomethyl)aniline bromide) | Enhances detection and separation | LC-MS/MS longdom.org | longdom.org |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Creates volatile derivatives for GC analysis | GC-MS nih.govresearchgate.net | nih.govresearchgate.net |

| BF3/butanol | Esterification for improved volatility | GC-MS nih.gov | nih.gov |

Biochemical Pathways and Metabolic Significance of Dimethyloctanedioic Acids

Omega-Oxidation Pathways in Branched-Chain Fatty Acid Metabolism

While beta-oxidation is the primary pathway for fatty acid degradation, an alternative route known as omega (ω)-oxidation becomes significant when beta-oxidation is impaired or overloaded. allen.innih.gov This pathway, occurring primarily in the smooth endoplasmic reticulum of liver and kidney cells, involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. allen.inwikipedia.org It is particularly relevant for the metabolism of branched-chain fatty acids, which can be challenging substrates for the standard beta-oxidation machinery.

Formation of Dicarboxylic Acid Metabolites (e.g., 2,6-dimethyloctanedioic acid) from Branched-Chain Precursors (e.g., Phytanic Acid)

The formation of dimethyloctanedioic acid isomers is a notable consequence of the metabolism of specific branched-chain fatty acids. A prominent example is the generation of 2,6-dimethyloctanedioic acid from phytanic acid. Phytanic acid is a 3-methyl-branched fatty acid that cannot undergo direct beta-oxidation. In healthy individuals, it is first metabolized via alpha-oxidation. However, in individuals with Refsum's disease, a condition characterized by a deficient alpha-oxidation mechanism, alternative pathways like omega-oxidation become crucial. tandfonline.comnih.gov

In this alternative pathway, phytanic acid undergoes an initial omega-oxidation to form a dicarboxylic acid. nih.gov This dicarboxylic acid derivative is then shortened from both ends via several cycles of beta-oxidation. nih.govnih.gov This process ultimately leads to the formation of smaller dicarboxylic acids, including 2,6-dimethyloctanedioic acid, which is then excreted in the urine. nih.govoup.com The detection of 2,6-dimethyloctanedioic acid in the urine of patients with Refsum's disease provides evidence for this metabolic route, which may be responsible for metabolizing a small but significant amount of the accumulating phytanic acid daily. nih.govoup.com

Enzymatic Systems Involved in Omega-Oxidation (e.g., Cytochrome P450, Alcohol Dehydrogenases, Aldehyde Dehydrogenases)

The conversion of a fatty acid to a dicarboxylic acid via omega-oxidation is a three-step enzymatic process. allen.inwikipedia.org

Hydroxylation : The pathway is initiated by a hydroxylation reaction at the omega-carbon. This step is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases, specifically those belonging to the CYP4A and CYP4F subfamilies. nih.govwikipedia.org These enzymes, located in the endoplasmic reticulum, require molecular oxygen (O₂) and NADPH to introduce a hydroxyl group (-OH) onto the terminal carbon of the fatty acid, forming an omega-hydroxy fatty acid. wikipedia.orgmicrobenotes.com

Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde. This reaction is carried out by cytosolic alcohol dehydrogenases, which use NAD+ as an electron acceptor. allen.inwikipedia.org

Oxidation to Carboxylic Acid : Finally, the aldehyde group is further oxidized to a carboxylic acid group (-COOH). This last step is catalyzed by cytosolic aldehyde dehydrogenases, also utilizing NAD+. allen.inwikipedia.org The end product is a dicarboxylic acid, a fatty acid with a carboxyl group at both ends of its hydrocarbon chain. wikipedia.org

| Step | Enzyme Class | Specific Examples | Location | Function | Cofactors |

|---|---|---|---|---|---|

| 1. Hydroxylation | Cytochrome P450 Monooxygenase | CYP4A11, CYP4F2, CYP4F3 wikipedia.org | Endoplasmic Reticulum allen.in | Adds a hydroxyl group to the ω-carbon. microbenotes.com | O₂, NADPH microbenotes.com |

| 2. Oxidation | Alcohol Dehydrogenase | - | Cytosol researchgate.net | Oxidizes the hydroxyl group to an aldehyde. allen.in | NAD+ wikipedia.org |

| 3. Oxidation | Aldehyde Dehydrogenase | - | Cytosol researchgate.net | Oxidizes the aldehyde group to a carboxylic acid. allen.in | NAD+ wikipedia.org |

Beta-Oxidation of Dioic Acid Metabolites

Once formed, dicarboxylic acids, including branched-chain variants like dimethyloctanedioic acid, are further metabolized. nih.gov They are preferentially degraded through peroxisomal beta-oxidation. researchgate.netnih.gov Peroxisomes are cellular organelles that, in addition to very-long-chain fatty acids and bile acid precursors, are specialized in oxidizing dicarboxylic acids. nih.govbiorxiv.org

The dicarboxylic acid can be activated with coenzyme A at either of its carboxyl ends and then enters the peroxisomal beta-oxidation spiral. researchgate.netasm.org Each cycle of beta-oxidation shortens the dicarboxylic acid chain by two carbons, releasing a molecule of acetyl-CoA. nih.govasm.org This process continues until the chain is shortened to medium-chain dicarboxylic acids like adipic acid (C6) and suberic acid (C8), which are typically excreted in the urine. nih.gov In some cases, further oxidation can yield succinic acid, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.govnih.gov This pathway of omega-oxidation followed by peroxisomal beta-oxidation serves as a crucial detoxification mechanism when the primary mitochondrial fatty acid oxidation is compromised. nih.gov

Detection of Dimethyloctanedioic Acid Isomers as Endogenous Metabolites

The analysis of organic acids in urine is a key diagnostic tool in metabolic medicine. The detection of specific dimethyloctanedioic acid isomers can point towards underlying genetic disorders affecting fatty acid or cholesterol metabolism.

Metabolite Profiling in Mammalian Systems (e.g., 3,7-dimethyloctanedioic acid in squalene (B77637) synthase deficiency)

A notable example of dimethyloctanedioic acid accumulation is seen in squalene synthase deficiency, a rare inborn error of cholesterol biosynthesis. nih.govresearchgate.net Squalene synthase catalyzes the first committed step in cholesterol synthesis, the conversion of farnesyl pyrophosphate (FPP) to squalene. researchgate.netnih.gov When this enzyme is deficient, FPP accumulates and is shunted into alternative metabolic pathways. researchgate.net

This accumulated FPP is metabolized into farnesol, which then undergoes oxidation to produce a variety of dicarboxylic acids that are excreted in the urine. nih.govresearchgate.net Metabolite profiling in patients with squalene synthase deficiency reveals a complex pattern of abnormal branched-chain dicarboxylic acids, including 3,7-dimethyloctanedioic acid. researchgate.netnih.gov The presence of 3,7-dimethyloctanedioic acid, along with other farnesol-derived metabolites like 2,6-dimethylheptanedioic acid, is a distinctive diagnostic marker for this specific disorder. nih.govnih.gov

Diagnostic Relevance of Branched Dicarboxylic Acid Accumulation

The accumulation and subsequent urinary excretion of branched-chain dicarboxylic acids, a condition known as dicarboxylic aciduria, is a hallmark of several metabolic diseases. nih.govmdpi.com While low levels of dicarboxylic acids can be found in the urine of healthy individuals, significantly elevated levels are indicative of a metabolic block, particularly in fatty acid oxidation. nih.gov

The diagnostic utility of these metabolites is significant:

Mitochondrial Fatty Acid Oxidation (FAO) Defects : Conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency lead to an inability to properly metabolize fatty acids. nih.gov This results in an upregulation of the omega-oxidation pathway as the body attempts to clear the accumulating fatty acyl-CoAs, leading to increased urinary excretion of medium-chain dicarboxylic acids. nih.gov

Refsum's Disease : As discussed, the presence of 2,6-dimethyloctanedioic acid in urine is a specific marker for this disorder of phytanic acid metabolism. nih.govoup.com

Squalene Synthase Deficiency : The detection of a unique profile of branched-chain dicarboxylic acids, including 3,7-dimethyloctanedioic acid, is diagnostic for this defect in cholesterol biosynthesis. nih.gov

Therefore, the identification and quantification of specific dimethyloctanedioic acid isomers and other related dicarboxylic acids in urine are crucial for the differential diagnosis of various inborn errors of metabolism. mdpi.comdiagnosticsolutionslab.com

| Metabolic Disorder | Defective Pathway | Detected Isomer | Precursor | Reference |

|---|---|---|---|---|

| Refsum's Disease | Alpha-oxidation of phytanic acid | 2,6-Dimethyloctanedioic acid | Phytanic Acid | oup.com, nih.gov |

| Squalene Synthase Deficiency | Cholesterol biosynthesis | 3,7-Dimethyloctanedioic acid | Farnesyl Pyrophosphate | nih.gov, nih.gov |

Microbial Biotransformation and Degradation of Branched-Chain Compounds

The breakdown of complex organic molecules by microorganisms is a fundamental ecological process. Branched-chain compounds, such as 2,7-dimethyloctanedioic acid, are subject to microbial biotransformation, particularly by bacteria and fungi capable of utilizing these substrates as carbon sources. bohrium.com These microbes possess specialized enzymatic machinery to overcome the steric hindrance presented by methyl branches, which can make degradation more complex than that of their linear counterparts. nih.gov The study of these degradation pathways is crucial for understanding the environmental fate of natural and xenobiotic compounds. For instance, certain bacterial strains, like Brevibacterium erythrogenes, have demonstrated distinct metabolic pathways for handling branched-chain alkanes compared to normal alkanes. nih.gov

Filamentous fungi are highly effective in the bioremediation of hydrocarbon-polluted environments due to their exceptional metabolic capabilities. researchgate.net Species isolated from oil-contaminated soils have shown a remarkable ability to degrade both n-alkanes and branched-chain alkanes. bohrium.commdpi.com Among these, Purpureocillium lilacinum (formerly Paecilomyces lilacinus) has been identified as a potent degrader of various hydrocarbons. dntb.gov.uauniv-mosta.dz

Research has shown that P. lilacinum can effectively degrade complex branched-chain alkanes like phytane (B1196419) and the simpler branched alkane pristane (B154290), achieving over 90% degradation in some studies. mdpi.comresearchgate.net The fungus exhibits this degradative potential by using the hydrocarbons as a sole source of carbon and energy. mdpi.com In the transformation of phytane, P. lilacinum employs both mono- and di-terminal oxidation pathways, followed by α- and β-oxidation steps. bohrium.commdpi.com This versatility highlights the sophisticated enzymatic systems fungi have evolved to metabolize recalcitrant molecules. researchgate.net The efficiency of degradation can be influenced by the presence of co-substrates, which can accelerate the process. mdpi.com

Fungal Degradation of Various Alkanes

| Fungus | Substrate | Degradation Efficiency/Observation | Primary Pathway(s) Noted |

|---|---|---|---|

| Purpureocillium lilacinum SBUG-M1751 | Pristane | >90% degradation. mdpi.comresearchgate.net | Not specified in detail for pristane alone. |

| Purpureocillium lilacinum SBUG-M1751 | Phytane | Visible degradation potential. bohrium.commdpi.com | Mono- and Di-terminal oxidation, α- and β-oxidation. bohrium.commdpi.com |

| Purpureocillium lilacinum HM4.aaa | Crude Oil | 44.55% removal. univ-mosta.dz | General hydrocarbon degradation. |

| Penicillium javanicum SBUG-M1741 | Pristane | >95% degradation. mdpi.comresearchgate.net | Formation of three metabolites. mdpi.com |

| Penicillium javanicum SBUG-M1741/M1742 | Tetradecane | Almost complete oxidation. mdpi.com | Mono- and Di-terminal degradation. mdpi.com |

| Fusarium oxysporum SBUG-M1747 | Pristane | Degradation observed. researchgate.net | Di-terminal oxidation. mdpi.comresearchgate.net |

The initial step in the microbial metabolism of alkanes is typically an oxidation reaction catalyzed by monooxygenase enzymes, such as those involving cytochrome P450. frontiersin.org Fungi utilize several strategies to attack the alkane chain, primarily through terminal and subterminal oxidation. oup.com

Mono-terminal Oxidation : This pathway involves the oxidation of one of the terminal methyl groups of an alkane. frontiersin.org The alkane is first hydroxylated to a primary alcohol. This alcohol is then further oxidized to an aldehyde and subsequently to a fatty acid. frontiersin.org This fatty acid can then enter the β-oxidation cycle for complete degradation. frontiersin.org This is a common route for n-alkanes. nih.gov

Di-terminal (or ω-) Oxidation : In this pathway, oxidation occurs at both ends of the hydrocarbon chain. oup.com The process is initiated by the ω-hydroxylation of a fatty acid (or alkane) at the terminal or sub-terminal methyl group. This leads to the formation of a dicarboxylic acid. nih.gov This pathway is particularly significant for the degradation of branched-chain compounds. nih.gov For example, the degradation of pristane by Fusarium oxysporum proceeds via di-terminal oxidation, resulting in a dicarboxylic acid. mdpi.comresearchgate.net Similarly, fungi like Penicillium javanicum and Scedosporium boydii use both mono- and di-terminal pathways to break down medium-chain alkanes. mdpi.com The resulting dicarboxylic acids can then be further metabolized, often through β-oxidation from both ends. nih.gov

These oxidation pathways are crucial for converting inert hydrocarbon molecules into intermediates like dicarboxylic acids, such as this compound, which can then be channeled into central metabolic pathways. bohrium.comnih.gov

Interplay between Host and Gut Microbiome Metabolism of Fatty Acids and Xenobiotics

The gut microbiome plays a profound role in host physiology through its vast metabolic capacity, which complements the host's own metabolic functions. mednews.care This interplay is particularly evident in the metabolism of lipids and xenobiotics—compounds foreign to the body. The gut microbiota can transform dietary components, host-derived molecules (like bile acids), and ingested xenobiotics, producing a wide array of metabolites that can influence host health. mednews.carenih.gov

The microbial fermentation of dietary fibers that escape digestion in the upper gastrointestinal tract leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. nih.gov Beyond fiber, the gut microbiota also possesses significant proteolytic capabilities, breaking down proteins into peptides and amino acids. nih.gov These amino acids can be further metabolized into various compounds, including branched-chain fatty acids (BCFAs). nih.govnih.gov For instance, the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine are precursors to isovaleric acid, 2-methyl-butyric acid, and isobutyric acid, respectively. nih.gov

Advanced Analytical Methodologies for Dimethyloctanedioic Acids

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of dimethyloctanedioic acids. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the premier techniques in this domain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, derivatization is a necessary step to increase their volatility. nih.govresearchgate.net This method has been successfully used to identify and quantify dimethyloctanedioic acids in various contexts, such as in the study of pheromones.

One study on the warehouse pest Callosobruchus maculatus utilized GC-MS to analyze for the presence of dimethyloctanedioic acid. semanticscholar.org The analysis was performed using an Agilent Gas Chromatography Mass Spectrometry (GC-MS) system with the oven injector set at 250°C. semanticscholar.org The results showed the presence of dimethyloctane dioic acid, with its derivatives appearing at specific retention times, indicating the effectiveness of GC-MS in identifying this compound in complex biological extracts. semanticscholar.orgresearchgate.net

Key GC-MS Parameters for Organic Acid Analysis:

| Parameter | Typical Setting | Purpose |

| Injection Temperature | 250 °C | Ensures rapid volatilization of the sample. semanticscholar.orgscispace.com |

| Oven Temperature Program | Initial hold, then ramped (e.g., 40°C for 2.5 min, then 10°C/min to 200°C) | Separates compounds based on their boiling points. semanticscholar.orgscispace.com |

| Mass Spectrometer Mode | Full Scan (e.g., 50-550 amu) or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum for identification, while SIM offers higher sensitivity for quantification. scispace.commetbio.net |

| Derivatization | Required for dicarboxylic acids (e.g., esterification, silylation) | Increases volatility and improves chromatographic peak shape. nih.govresearchgate.net |

This table provides a general overview of typical GC-MS parameters; specific conditions can vary based on the analyte and matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

LC-MS is particularly advantageous for analyzing compounds in complex biological fluids and tissues as it often requires less extensive sample preparation and can handle non-volatile and thermally labile molecules without derivatization. researchgate.net However, the low concentrations and poor ionization of some dicarboxylic acids in biological samples can present analytical challenges. chromatographyonline.com

To overcome these challenges, derivatization strategies are often employed to enhance sensitivity. longdom.org A notable approach involves charge-reversal derivatization with reagents like dimethylaminophenacyl bromide (DmPABr). chromatographyonline.comlongdom.org This method reverses the polarity of the dicarboxylic acids from negative to positive, which significantly improves their detection and fragmentation in the mass spectrometer. longdom.org This technique has been shown to offer excellent linearity (R² > 0.99) and very low limits of detection. chromatographyonline.com

LC-MS/MS (tandem mass spectrometry) further enhances specificity and is a powerful tool for quantifying dicarboxylic acids in biomarker discovery studies. longdom.orgresearchgate.netlongdom.org This method allows for the analysis of various metabolites from biological matrices such as cerebrospinal fluid, plasma, and urine. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2,7-dimethyloctanedioic acid. It provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR and 13C NMR Applications

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR techniques.

¹H NMR provides information on the different types of protons in a molecule and their neighboring environments. The chemical shift of a proton is influenced by its proximity to electronegative atoms and functional groups. pressbooks.pub For a dicarboxylic acid like this compound, one would expect to see characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, as well as the acidic proton of the carboxylic acid group, which typically appears at a high chemical shift (10-13 ppm). pressbooks.pub

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of the carbonyl carbon in a carboxylic acid is particularly characteristic, appearing far downfield.

The exact chemical shifts for this compound would need to be determined experimentally or predicted using specialized software. However, general ranges for similar functional groups are well-documented. sigmaaldrich.compitt.edu

Typical Chemical Shift Ranges for Functional Groups in Dicarboxylic Acids:

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH (acidic H) | 10 - 13 | - |

| -C=O (carbonyl C) | - | 170 - 185 |

| -CH- (methine) | 1.5 - 2.0 | Varies |

| -CH₂- (methylene) | 1.2 - 1.7 | Varies |

| -CH₃ (methyl) | 0.9 - 1.0 | Varies |

This table provides approximate chemical shift ranges. Actual values for this compound may differ. Data sourced from typical values for organic compounds. pressbooks.pubresearchgate.net

Complementary Use with Mass Spectrometry in Metabolomics

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, NMR and MS are often used in a complementary fashion. longdom.org While MS provides superior sensitivity for detecting low-abundance metabolites, NMR offers high reproducibility and the ability to identify and quantify compounds without the need for identical standards, making it a powerful tool for structural confirmation. The combination of these two techniques provides a more complete picture of the metabolome.

Sample Preparation and Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Effective sample preparation is critical for obtaining reliable and accurate results in the analysis of dimethyloctanedioic acids. The choice of method depends on the analytical technique being used and the nature of the sample matrix.

For GC-MS analysis, derivatization is essential to make the dicarboxylic acids volatile. nih.gov Common methods include:

Esterification: Reacting the carboxylic acid groups with an alcohol (e.g., butanol with a BF₃ catalyst) to form esters. nih.govresearchgate.net

Silylation: Replacing the acidic protons with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govwishartlab.com

For LC-MS analysis, while direct injection is possible, derivatization can significantly enhance sensitivity. chromatographyonline.comlongdom.org As mentioned earlier, charge-reversal derivatization is a highly effective strategy. longdom.org

Common Sample Preparation and Derivatization Techniques:

| Technique | Purpose | Target Analyte/Matrix |

| Liquid-Liquid Extraction (LLE) | Isolate analytes from a complex matrix into a solvent. | Organic acids from aqueous samples. scispace.com |

| Solid-Phase Extraction (SPE) | Concentrate and purify analytes from a sample. | Dicarboxylic acids from biological fluids. scioninstruments.com |

| Esterification (e.g., with butanol/BF₃) | Increase volatility for GC analysis. | Dicarboxylic acids. nih.govresearchgate.net |

| Silylation (e.g., with BSTFA) | Increase volatility for GC analysis. | Organic acids, amino acids. wishartlab.com |

| Charge-Reversal Derivatization (e.g., with DmPABr) | Enhance sensitivity for LC-MS analysis. | Dicarboxylic acids in biological fluids. chromatographyonline.comlongdom.org |

This table summarizes common techniques. The optimal method depends on the specific analytical goals.

Chemometric and Bioinformatic Approaches in Analytical Data Interpretation

The analysis of this compound and other dicarboxylic acids (DCAs) within complex biological or environmental samples generates vast and intricate datasets, particularly when employing high-throughput techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov Extracting meaningful biological information from this raw data is a significant challenge. Chemometric and bioinformatic approaches are therefore indispensable for data processing, statistical analysis, and biological interpretation. cabidigitallibrary.org

The interpretation of analytical data is further enhanced by a suite of bioinformatic tools designed for metabolomics. nih.govcabidigitallibrary.org These tools are essential for the entire workflow, from raw data pre-processing to final biological pathway analysis. Software packages like XCMS and MZmine2 are used for crucial pre-processing steps such as peak detection, retention time alignment, and peak matching from LC/MS data. cabidigitallibrary.org Following pre-processing and statistical analysis, tools like MetaboAnalyst provide a web-based platform for a range of analyses including PCA, PLS-DA, and pathway analysis. nih.govoup.com

A primary goal of these analyses is to place the identified dicarboxylic acids into a biological context. acs.org This is achieved by mapping the compounds to metabolic pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB). cabidigitallibrary.orgoup.com This process can reveal how the concentration of a specific DCA like this compound might be altered in response to a particular stimulus or disease state and which metabolic pathways, such as fatty acid oxidation, are affected. acs.orgresearchgate.net For example, bioinformatic approaches informed by genomic data can guide metabolic flux analysis to predict how genetic manipulations in microorganisms could enhance the production of commercially valuable dicarboxylic acids. researchgate.netencyclopedia.pub

The table below summarizes some of the key bioinformatics tools and databases utilized in the analysis of metabolomics data, which are applicable to the study of this compound.

Table 1: Key Bioinformatics Tools and Databases in Metabolomics

| Tool/Database | Function | Application in DCA Analysis | Reference |

|---|---|---|---|

| MetaboAnalyst | A web-based suite for comprehensive metabolomic data analysis, including statistical, enrichment, and pathway analysis. | Visualization of DCA data using heatmaps, PCA, and PLS-DA; mapping DCAs to metabolic pathways. | nih.govoup.com |

| XCMS | An R package for pre-processing of mass spectrometry data, including peak detection, retention time correction, and alignment. | Processing raw GC-MS or LC-MS data to generate a reliable feature list of dicarboxylic acids for statistical analysis. | cabidigitallibrary.org |

| MAVEN | Metabolomic Analysis and Visualization Engine; specifically caters to targeted metabolomics analysis. | Quantifying and visualizing changes in the levels of specific, known dicarboxylic acids across different samples. | cabidigitallibrary.org |

| KEGG | Kyoto Encyclopedia of Genes and Genomes; a database resource for understanding high-level functions and utilities of the biological system. | Identifying the metabolic pathways (e.g., fatty acid ω-oxidation) in which dicarboxylic acids are involved. | cabidigitallibrary.orgoup.com |

| HMDB | Human Metabolome Database; contains detailed information about small molecule metabolites found in the human body. | Providing detailed chemical, clinical, and biochemical information about specific dicarboxylic acids identified in human samples. | cabidigitallibrary.org |

Multivariate analysis techniques are frequently applied to differentiate complex samples based on their organic acid profiles. The following table provides a hypothetical example of how PLS-DA might be used to identify key dicarboxylic acids that differentiate between two sample groups.

Table 2: Illustrative PLS-DA Results for Dicarboxylic Acid Profiling

| Compound | Variable Importance in Projection (VIP) Score | p-value | Fold Change (Group A vs. B) | Putative Biological Role |

|---|---|---|---|---|

| Succinic acid | 2.15 | < 0.01 | 2.5 | Krebs Cycle Intermediate |

| Adipic acid | 1.89 | < 0.01 | 3.1 | Peroxisomal fatty acid oxidation |

| This compound | 1.62 | < 0.05 | -1.8 | Branched-chain fatty acid metabolism |

| Suberic acid | 1.45 | < 0.05 | 2.2 | ω-oxidation pathway |

Note: This table is for illustrative purposes only. VIP scores > 1.0 are typically considered significant in PLS-DA models.

By integrating these chemometric and bioinformatic strategies, researchers can move from a simple list of quantified compounds to a deeper understanding of the underlying biological processes, enabling the identification of potential biomarkers and the elucidation of metabolic pathway dysregulation involving dicarboxylic acids like this compound. acs.orgencyclopedia.pub

An in-depth analysis of this compound reveals its significant, though specialized, role in polymer chemistry and materials science. This branched dicarboxylic acid serves as a unique monomer that influences polymer structure and properties in distinct ways compared to its linear counterparts.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential tools for the structural elucidation of 2,7-dimethyloctanedioic acid.

¹H NMR (DMSO-d6):

δ 12.02 (bs, 2H, COOH)

δ 2.28 (sex, 2H, J = 7 Hz, CH)

δ 1.52 (m, 2H)

δ 1.21–1.33 (m, 8H)

δ 1.03 (d, 6H, J = 7 Hz, CH₃) nih.gov

¹³C NMR (DMSO-d6):

δ 178.15 (COOH)

δ 39.31 (CH)

δ 33.80 (CH₂)

δ 27.28

δ 17.63 (CH₃) nih.gov

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in this compound. Key characteristic absorptions would include:

A broad O-H stretch from the carboxylic acid groups (typically in the range of 2500-3300 cm⁻¹).

A strong C=O stretch from the carbonyl of the carboxylic acid groups (around 1700-1725 cm⁻¹).

C-H stretching and bending vibrations from the alkyl chain.

Computational Chemistry and Molecular Modeling Studies of Dimethyloctanedioic Acids

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the electronic structure and chemical reactivity of molecules. DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. This approach is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem.

For 2,7-Dimethyloctanedioic acid, a DFT study would provide a detailed understanding of its molecular geometry and electronic properties. The calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic descriptors can be calculated to predict its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, DFT calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. For this compound, this would highlight the electron-rich regions around the oxygen atoms of the carboxylic acid groups, identifying them as likely sites for electrophilic attack or hydrogen bonding. Conversely, the acidic protons of the carboxyl groups would be shown as electron-poor regions, indicating their susceptibility to deprotonation. These theoretical reactivity indices are powerful tools for the semiquantitative study of organic reactivity rsc.org.

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

| Mulliken Charge on O (C=O) | -0.65 e | Predicts site for electrophilic interaction |

| Mulliken Charge on H (-COOH) | +0.45 e | Predicts site for nucleophilic interaction/deprotonation |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about a molecule's conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. All-atom MD simulations, in particular, provide detailed insights into these dynamic processes nih.gov.

An MD simulation of this compound would illuminate its dynamic behavior. The long, eight-carbon chain provides significant conformational freedom, while the two methyl groups at the 2- and 7-positions introduce steric constraints that influence the accessible conformations. A simulation, typically performed in a solvent like water, would track the trajectory of every atom in the molecule over nanoseconds or microseconds. This allows for a thorough exploration of the conformational landscape, identifying the most stable and frequently occurring shapes the molecule adopts. Analysis of dihedral angles along the carbon backbone would reveal the preferred rotational states (e.g., gauche vs. anti). Ab initio molecular dynamics (AIMD) can be particularly useful for capturing the complex intermolecular interactions that stabilize different conformers, especially in the condensed phase acs.org.

Moreover, MD simulations are ideal for studying intermolecular interactions. By simulating this compound in an aqueous environment, one can analyze the formation and dynamics of hydrogen bonds between the carboxylic acid groups and surrounding water molecules. The radial distribution function (RDF) is a key analytical tool derived from MD simulations that can describe the probability of finding a water molecule at a certain distance from the carboxylic acid groups, providing a quantitative measure of solvation structure. Such simulations have been effectively used to probe the interfacial properties of dicarboxylic acids in aqueous aerosols rsc.orgrsc.org.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Illustrative Finding |

| End-to-End Distance | Average distance between the two carboxyl carbons. | Reveals the extent of folding of the carbon backbone. |

| Radius of Gyration | A measure of the molecule's compactness. | Indicates overall molecular shape and size in solution. |

| Dihedral Angle Distribution | Population of rotational isomers (anti, gauche) for C-C bonds. | Shows the conformational preferences of the aliphatic chain. |

| Hydrogen Bond Count | Average number of hydrogen bonds with water molecules. | Quantifies the interaction with the solvent. |

| Radial Distribution Function | Probability of finding water around the carboxyl groups. | Describes the structure of the solvation shell. |

Machine Learning and Generative Models in Molecule Design (e.g., Generative Adversarial Networks for 2,6-dimethyloctanedioic acid)

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as revolutionary tools in chemical and materials science. Generative models, such as Generative Adversarial Networks (GANs), can learn from existing chemical data to design novel molecules with desired properties, a process known as inverse design youtube.com. A GAN consists of two competing neural networks: a "generator" that creates new molecular structures and a "discriminator" that tries to distinguish the generated molecules from real ones. Through this adversarial training, the generator becomes proficient at creating realistic and novel molecules.

While specific applications to 2,6- or this compound are not documented, a generative model could be developed for the broader class of dicarboxylic acids. The model would be trained on a large database of known dicarboxylic acids and their properties (e.g., solubility, pKa, binding affinity to a specific protein). Once trained, the GAN could be tasked with generating new dicarboxylic acid structures, including branched-chain isomers like this compound, that are optimized for a particular property. For instance, it could be used to design novel dicarboxylic acids as monomers for polymers with specific thermal or mechanical properties researchgate.net. Machine learning models have also shown potential for predicting and optimizing the production of carboxylic acids from various sources nih.gov.

This approach accelerates the discovery of new functional molecules by exploring a vast chemical space much more efficiently than traditional high-throughput screening. The model could identify novel structures that a human chemist might not conceptualize, leading to innovative materials or therapeutic agents.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactive Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry and drug design. They aim to correlate the chemical structure of a series of compounds with their biological activity. QSAR models build a mathematical relationship between numerical descriptors of the molecules (e.g., physicochemical properties, electronic properties, or 3D features) and their measured activity, allowing for the prediction of the activity of new, unsynthesized compounds nih.govnih.govresearchgate.net.

A QSAR study on analogues of this compound would be predicated on the discovery of some biological activity for this class of compounds. For a hypothetical scenario where these molecules show inhibitory activity against a particular enzyme, a QSAR study would proceed as follows:

Synthesize a Library: A diverse set of analogues would be created by modifying the parent structure of this compound. Modifications could include changing the chain length, altering the position or nature of the branched groups, or adding other functional groups.

Biological Testing: The biological activity (e.g., IC50) of each compound in the library would be measured.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated using computational software. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, volume).

Model Building: Using statistical or machine learning methods, a regression model is built that links the descriptors to the observed biological activity.

The resulting QSAR model can then be used to predict the activity of new virtual compounds, guiding the design of more potent analogues. The model also provides insight into the structural features that are most important for activity. For example, the model might reveal that increased hydrophobicity is correlated with higher activity, suggesting that future designs should incorporate more lipophilic groups.

Table 3: Example of a QSAR Data Table for Hypothetical Analogues of this compound

| Compound ID | Modification | Molecular Weight ( g/mol ) | LogP | pIC50 (Activity) |

| 1 (Parent) | 2,7-dimethyl | 202.25 | 2.1 | 5.0 |

| Analogue A | 2,7-diethyl | 230.30 | 2.9 | 5.5 |

| Analogue B | 3,8-dimethyl | 202.25 | 2.2 | 4.8 |

| Analogue C | No branching | 174.20 | 1.5 | 4.2 |

| Analogue D | 2,7-dichloro | 241.12 | 2.6 | 5.8 |

Biological and Ecological Roles of Dimethyloctanedioic Acids

Identification as Pheromone Components in Insect Species

Dimethyloctanedioic acids are significant semiochemicals, which are signaling molecules that mediate interactions between organisms. ncsu.edu In the realm of entomology, a specific isomer, 2,6-dimethyloctane-1,8-dioic acid, has been identified as a key component of the contact sex pheromone of the female cowpea weevil, Callosobruchus maculatus. nih.govresearchgate.net This compound plays a crucial role in the reproductive behavior of this major pest of stored pulses. nih.gov

Insects heavily rely on chemical signals for communication, and these signals, or semiochemicals, regulate a wide array of their interactions. ncsu.edu Pheromones are a class of semiochemicals used for communication between individuals of the same species. rug.nl In the case of the cowpea weevil, Callosobruchus maculatus, the female produces a contact sex pheromone that elicits copulatory behavior in males. nih.govresearchgate.net

Research has shown that 2,6-dimethyloctane-1,8-dioic acid is a critical active component of this pheromone. nih.gov This dicarboxylic acid does not act in isolation. Its behavioral effect is synergistic when combined with other components of the pheromone blend, which includes nonanedioic acid and a mix of straight-chain and methyl-branched hydrocarbons (C27-C35). nih.gov When males come into contact with a surface treated with this authentic blend, such as a glass dummy, it induces their full copulation behavior. nih.gov This chemical signaling is essential for mate recognition and successful reproduction in this species. The synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid has been achieved, confirming its role as a copulation release pheromone in the cowpea weevil. nih.gov

| Pheromone Component | Chemical Class | Role in Callosobruchus maculatus Behavior |

| 2,6-dimethyloctane-1,8-dioic acid | Dicarboxylic Acid | Active component of contact sex pheromone; elicits copulation behavior in males. nih.gov |

| Nonanedioic acid | Dicarboxylic Acid | Synergistic component of the acidic fraction of the sex pheromone. nih.gov |

| C27-C35 Hydrocarbons | Straight-chain and methyl-branched hydrocarbons | Part of the neutral fraction that has a synergistic effect on male behavior. nih.gov |

The identification of 2,6-dimethyloctane-1,8-dioic acid as a pheromone component is the result of meticulous extraction and characterization methodologies. The process generally involves collecting the pheromone, isolating the active components, and identifying their chemical structures. researchgate.net

For Callosobruchus maculatus, the pheromone was initially extracted from filter-paper shelters placed in cages that housed female weevils. nih.gov This crude ether extract was shown to stimulate copulation in males, confirming the presence of the active pheromone. nih.gov

The subsequent steps involved a process known as bioassay-guided fractionation. This is a systematic process where the crude extract is separated into different chemical fractions, and each fraction is tested for biological activity.

Table outlining the general steps for pheromone extraction and characterization:

| Step | Methodology | Description |

|---|---|---|

| 1. Collection | Adsorption and Solvent Extraction | Volatiles and contact chemicals are collected from the insects. For C. maculatus, this involved extracting filter paper on which the females resided with ether. nih.govnactem.ac.uk |

| 2. Initial Fractionation | Acid-Base Partitioning / Column Chromatography | The crude extract is separated into broad chemical classes. In this case, activity was found in both acidic and neutral fractions, confirming the pheromone was likely a carboxylic acid or had multiple polar groups. nih.govnactem.ac.uk |

| 3. Bioassay-Guided Fractionation | Preparative Gas Chromatography (GC) | The active fractions are further separated into purer components. Each new fraction is tested with male weevils to pinpoint which specific chemical(s) elicit the behavioral response. nactem.ac.uk |

| 4. Structural Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | The chemical structure of the active components is determined. GC-MS analysis of the active acidic fraction from C. maculatus revealed the presence of 2,6-dimethyloctane-1,8-dioic acid and nonanedioic acid. nih.gov |

| 5. Confirmation | Synthesis and Bioassay | The identified compounds are chemically synthesized and then tested in bioassays to confirm that they produce the same behavioral response as the natural pheromone. nih.govnactem.ac.uk |

Potential Applications in Integrated Pest Management

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques. Semiochemicals, and pheromones in particular, are valuable tools in IPM programs. nih.gov Their potential use stems from several key advantages: they are species-specific, effective at very low doses, and generally have low toxicity to non-target organisms, making them environmentally benign. nih.gov

The identification of 2,6-dimethyloctane-1,8-dioic acid as a key sex pheromone component in the major stored-product pest Callosobruchus maculatus opens avenues for its use in IPM strategies. The primary potential applications include:

Monitoring and Detection: Traps baited with a synthetic version of the pheromone blend could be used to monitor for the presence and population density of C. maculatus in storage facilities. This early detection allows for timely intervention before a major infestation occurs.

Mating Disruption: Releasing a sufficient amount of the synthetic pheromone into a storage environment can make it difficult for male weevils to locate females, thereby disrupting mating and reducing subsequent generations. wikipedia.org This technique has been used for other pest insects in orchards and other agricultural settings. wikipedia.org

While specific IPM programs deploying 2,6-dimethyloctane-1,8-dioic acid are not yet widely documented, the principles of IPM strongly support the investigation and development of such pheromone-based tools for the control of the cowpea weevil. nih.gov

Emerging Research Avenues and Future Directions

Development of Green and Efficient Synthetic Methodologies for Specific Isomers

The synthesis of dicarboxylic acids is a cornerstone of the chemical industry, providing monomers for a wide array of polymers. fraunhofer.deresearchgate.net However, traditional chemical synthesis routes can be energy-intensive and environmentally taxing. The future of 2,7-dimethyloctanedioic acid synthesis lies in the development of green and efficient methodologies, with a particular focus on controlling stereochemistry, as the properties of its isomers can vary significantly.

Emerging research is exploring biocatalytic and chemoenzymatic pathways. For instance, engineered microorganisms, such as yeasts of the genus Candida or modified Escherichia coli, can be harnessed to produce long-chain dicarboxylic acids from renewable feedstocks like fatty acids and plant oils. fraunhofer.deacs.org These processes often involve ω-oxidation pathways mediated by enzymes like cytochrome P450 monooxygenases. acs.org Future work will likely focus on engineering specific enzymatic pathways that can introduce methyl branches at the C2 and C7 positions, potentially starting from branched-chain fatty acid precursors. The use of enzymes offers high selectivity, reducing the need for complex purification steps and minimizing hazardous byproducts. mdpi.com

Another promising avenue is the use of photodecarboxylases, which can convert carboxylic acids into hydrocarbons using light, a technology that could be adapted for novel synthetic routes. acs.org The stereoselective synthesis of specific isomers, crucial for applications in pharmaceuticals or advanced materials, is also a key research target, employing chiral catalysts or enzymatic resolutions to obtain enantiomerically pure forms of this compound. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Dicarboxylic Acids

| Methodology | Advantages | Challenges for this compound |

| Traditional Chemical Synthesis | High yields, well-established. | Often requires harsh conditions, low stereoselectivity, reliance on petrochemicals. |

| Biocatalysis/Fermentation | Uses renewable feedstocks, mild reaction conditions, high selectivity, environmentally friendly. fraunhofer.deacs.org | Requires significant metabolic engineering, potential for low titers, complex product isolation. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical steps with the selectivity of enzymes. mdpi.com | Requires careful integration of chemical and biological steps, enzyme stability can be a concern. |

| Photocatalysis | Utilizes light as a green energy source. acs.org | Substrate scope and efficiency for specific branched structures need further development. |

Comprehensive Elucidation of Metabolic Pathways and Regulatory Networks

Understanding the metabolic fate of this compound in biological systems is crucial, particularly in the context of human health and disease. Dicarboxylic acids are typically products of fatty acid ω-oxidation, an alternative pathway to the more common β-oxidation. researchgate.netnih.gov This pathway becomes significant when mitochondrial β-oxidation is impaired or overloaded. researchgate.net

Research has identified a closely related compound, 2,6-dimethyloctanedioic acid, as a metabolite of phytanic acid in patients with Refsum's disease, a disorder of branched-chain fatty acid metabolism. nih.govresearchgate.net This suggests that this compound could also be an intermediate or byproduct of branched-chain fatty acid metabolism. The proposed pathway involves an initial ω-oxidation of a branched-chain fatty acid, followed by subsequent β-oxidation from both ends of the molecule. nih.gov

Future investigations will need to confirm the precise enzymatic steps and regulatory networks governing the formation and degradation of this compound. This includes identifying the specific cytochrome P450 enzymes responsible for the initial ω-oxidation and the peroxisomal enzymes that handle the subsequent β-oxidation of the resulting dicarboxylic acid. nih.govnih.gov Elucidating these pathways is particularly important in the context of inherited metabolic disorders known as dicarboxylic acidurias, where the accumulation of these acids can be diagnostic. nih.gov

Expansion of Advanced Materials Applications for Branched Dioic Acids

Dicarboxylic acids are fundamental building blocks for polymers such as polyesters and polyamides. researchgate.netmdpi.com The introduction of methyl branches onto the polymer backbone, as would be the case when using this compound as a monomer, can significantly alter the material's properties. Branching generally disrupts polymer chain packing, leading to lower crystallinity, a lower melting point, and increased flexibility. researchgate.net

These unique properties open up applications in advanced materials. For example, polyesters derived from branched dioic acids could be used as:

Biodegradable Thermosets: Naturally occurring carboxylic acids are being used as cross-linkers to create high-performance, fully bio-based, and degradable thermosetting resins. acs.org The branched structure of this compound could be leveraged to fine-tune the cross-linking density and mechanical properties of such materials.

High-Performance Polyesters and Copolyesters: The incorporation of branched monomers can improve the ductility and reduce the modulus of polyesters, making them suitable for applications requiring high elongation at break. researchgate.net This could be valuable in creating advanced bio-based elastomers or flexible packaging materials.

Specialty Lubricants and Plasticizers: The low melting point of branched-chain acids makes their derivatives suitable for use as lubricants or as plasticizers for polymers like PVC. researchgate.netmdpi.com

Future research will involve synthesizing and characterizing polymers made from this compound to establish clear structure-property relationships and identify niche applications where its unique branched structure provides a competitive advantage.

Integration of Multi-Omics Approaches in Biological Studies

To fully understand the biological significance of this compound, an integrated, systems-level approach is necessary. Multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for decoding complex disease mechanisms where branched-chain acid metabolism may be involved. nih.govethz.ch

For instance, in the study of dicarboxylic acidurias, metabolomic profiling can identify the accumulation of specific dicarboxylic acids, including potentially this compound, in urine or plasma. nih.govresearchgate.net This data can then be integrated with:

Genomics: To identify genetic mutations in enzymes involved in fatty acid oxidation pathways.

Transcriptomics and Proteomics: To understand how the expression of genes and proteins related to ω- and β-oxidation is altered in disease states. nih.gov

This integrated approach can help to build a comprehensive picture of the molecular perturbations that occur in metabolic disorders. ethz.chpythiabio.com Future studies could apply a multi-omics framework to patient cohorts with unexplained metabolic phenotypes to discover novel roles for this compound as a biomarker or to elucidate its involvement in the pathophysiology of diseases like methylmalonic aciduria or other organic acidemias. nih.gov

Predictive Modeling for Structure-Property and Structure-Function Relationships

Computational and predictive modeling are becoming indispensable tools in chemical and biological research. For this compound, these models can accelerate the discovery and development process in several key areas.

Structure-Property Relationships: The physical and chemical properties of a molecule, such as melting point, solubility, and acidity (pKa), are determined by its structure. fiveable.melibretexts.org Computational methods like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) can be used to model the conformational landscape of dicarboxylic acids and predict their properties. acs.orgnih.gov This is particularly important for understanding how the methyl branches in this compound influence its behavior compared to its straight-chain counterparts. Such models can guide the design of polymers with desired thermal and mechanical properties. mdpi.com

Structure-Function Relationships: In a biological context, modeling can help predict how this compound might interact with enzymes or receptors. Structure-activity relationship (SAR) studies, often aided by computational docking, can predict the biological activity of molecules. nih.gov This could be used to screen for potential interactions of this compound with enzymes in its metabolic pathway or to identify potential off-target effects.

Future research will likely involve developing and validating specific computational models for branched-chain dicarboxylic acids to create a predictive framework that can guide experimental work, reducing the time and cost associated with laboratory-based discovery.

Q & A

Q. What experimental designs elucidate the stereochemical influence of this compound on enzyme inhibition?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or enzymatic resolution. Test inhibitory activity against target enzymes (e.g., dehydrogenases) using fluorometric assays. Compare IC₅₀ values and molecular docking simulations (AutoDock Vina) to correlate stereochemistry with binding affinity .

Q. How do pH and ionic strength affect the aggregation behavior of this compound in aqueous systems?

- Methodological Answer : Conduct dynamic light scattering (DLS) and zeta potential measurements across pH 2–10. Use isothermal titration calorimetry (ITC) to quantify micelle formation energetics. Pair with molecular dynamics simulations to model carboxylate group ionization states .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in biological assays?

- Methodological Answer : Fit sigmoidal curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Report confidence intervals and use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Ensure raw data (e.g., absorbance/fluorescence readings) and normalization steps are transparently documented .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, varying critical parameters (catalyst loading, reaction time) in a factorial design. Use principal component analysis (PCA) to identify variance sources. Cross-validate purity data across independent labs via round-robin testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.